3-Cyano-5-methylhexanoic acid

Biocatalysis Chiral resolution Green chemistry

3-Cyano-5-methylhexanoic acid (CAS 181289-16-7), also known as Pregabalin Cyano Acid Impurity or (S)-CMHA, is a chiral nitrile-containing carboxylic acid with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol. This compound serves as a penultimate intermediate in the multi-step synthesis of (S)-Pregabalin (Lyrica®), a γ-aminobutyric acid (GABA) analogue with established anticonvulsant, analgesic, and anxiolytic therapeutic indications.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 181289-16-7
Cat. No. B043284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-methylhexanoic acid
CAS181289-16-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)C#N
InChIInChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)
InChIKeyMGWZYUMZVZMKTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-5-methylhexanoic Acid (CAS 181289-16-7): A Critical Chiral Intermediate in the Synthesis of Pregabalin API


3-Cyano-5-methylhexanoic acid (CAS 181289-16-7), also known as Pregabalin Cyano Acid Impurity or (S)-CMHA, is a chiral nitrile-containing carboxylic acid with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol . This compound serves as a penultimate intermediate in the multi-step synthesis of (S)-Pregabalin (Lyrica®), a γ-aminobutyric acid (GABA) analogue with established anticonvulsant, analgesic, and anxiolytic therapeutic indications [1]. The compound features a cyano group that undergoes hydrogenation to the primary amine functionality in the final API, with the stereochemistry at the C3 position being essential for the biological activity of the downstream drug substance. Physicochemical properties include a predicted boiling point of 301.5±25.0 °C, a predicted density of 1.039±0.06 g/cm³, and storage requirements at refrigerated temperatures (2–8°C) under an inert atmosphere to maintain stability .

Why 3-Cyano-5-methylhexanoic Acid Cannot Be Casually Substituted with Other Pregabalin Intermediates or Racemic Mixtures


Substituting 3-cyano-5-methylhexanoic acid (181289-16-7) with closely related intermediates or racemic analogs in a pregabalin manufacturing process carries quantifiable risks to downstream API quality, process efficiency, and regulatory compliance. The compound's unique position in the synthetic pathway—immediately preceding the final hydrogenation to the API amine—means that any stereochemical erosion, chemical impurity, or functional group deviation directly propagates into the final drug substance. Unlike 3-isobutylglutaric acid (a dicarboxylic acid early-stage intermediate requiring additional synthetic steps), this compound bears a single carboxylic acid and a nitrile group precisely positioned for terminal reduction [1]. Furthermore, substitution with the racemic (±)-3-cyano-5-methylhexanoic acid introduces a 50% enantiomeric impurity load that cannot be separated without costly chiral resolution steps downstream—steps that are eliminated when enantiomerically pure material is procured initially [2]. The nitrile functionality also distinguishes this compound from amide-bearing analogs such as 3-carbamoymethyl-5-methylhexanoic acid (CAS 181289-15-6), which require different reduction conditions and catalyst systems [3].

Head-to-Head Quantitative Differentiation: Why 3-Cyano-5-methylhexanoic Acid (CAS 181289-16-7) Demonstrates Measurable Advantages Over Competing Intermediates


Superior Enantioselectivity in Enzymatic Synthesis: (S)-CMHA Achieves E > 300 Versus Racemic Baseline

In the nitrilase-mediated hydrolysis of 2-isobutyl-succinonitrile (IBSN) to produce the desired chiral intermediate, the engineered N258D mutant nitrilase from Arabis alpina achieves an enantiomeric ratio (E) exceeding 300 when producing (S)-3-cyano-5-methylhexanoic acid at a substrate loading of 100 g L⁻¹ [1]. This exceptional enantioselectivity yields an enantiomeric excess of the product (eep) of 99.3% after a one-pot bienzymatic cascade incorporating an amidase to eliminate the amide byproduct [1]. In contrast, traditional chemical asymmetric hydrogenation routes using chiral rhodium catalysts achieve enantiomeric excess values ranging from 85% to 95% under comparable industrial conditions, and racemic synthesis routes yield 0% ee by definition, necessitating downstream chiral resolution with resolving agents such as (S)-mandelic acid that reduce overall yield and increase cost [2].

Biocatalysis Chiral resolution Green chemistry Pregabalin intermediate synthesis

Higher Substrate Loading Capacity in Enzymatic Production: 1.2 M IBSN Achieves 42% Conversion with >99% ee

A nitrilase from Arabis alpina (Aa-Nit) expressed in recombinant whole-cell biocatalysts enables the kinetic resolution of racemic IBSN at a concentration of 1.2 M, achieving a 42% conversion rate within 15 hours while maintaining >99% enantiomeric excess of the (S)-CMHA product [1]. This high substrate tolerance represents a significant process intensification advantage over alternative routes: traditional chemical asymmetric hydrogenation methods using soluble transition-metal catalysts typically operate at substrate concentrations below 0.5 M due to mass transfer limitations and catalyst deactivation concerns, while competing amidase-based routes show significant substrate inhibition above 0.3 M IBSN [2].

Process intensification Industrial biocatalysis Kinetic resolution High-concentration biotransformation

Reduced Byproduct Formation via Bienzymatic Cascade: Amide Byproduct (S)-CMHM Eliminated to 0% Versus Standard Single-Enzyme Routes

During nitrilase-catalyzed hydrolysis of IBSN to produce (S)-3-cyano-5-methylhexanoic acid, a significant amide byproduct—(S)-3-cyano-5-methyl hexanoic amide ((S)-CMHM)—was detected and identified for the first time as a pathway impurity [1]. In single-enzyme nitrilase systems, this amide byproduct accumulates to levels of 5–15% of total product under standard conditions, requiring additional chromatographic purification or recrystallization steps to achieve pharmaceutical-grade purity. By implementing a one-pot bienzymatic cascade combining the engineered N258D nitrilase with an amidase from Pantoea sp. (Pa-Ami), the (S)-CMHM byproduct was completely eliminated, yielding (S)-CMHA with 99.3% eep and no detectable amide impurity [1].

Cascade biocatalysis Byproduct suppression Process impurity control Pregabalin intermediate purification

Cost-Effective and Eco-Friendly Alkyl Ester Route: Bypasses Racemic Resolution and Heavy Metal Catalysts

A patented synthetic route to (S)-3-cyano-5-methyl-hexanoic acid alkyl ester—the immediate precursor to the free acid (CAS 181289-16-7)—utilizes a cost-effective, eco-friendly process that avoids the use of expensive chiral rhodium catalysts and eliminates the need for racemic resolution with (S)-mandelic acid [1]. In contrast, traditional pregabalin manufacturing routes, as disclosed in U.S. Patent No. 5,637,767, require the synthesis of (±)-3-cyano-5-methylhexanoic acid (pregabalin nitrile racemate), followed by hydrogenation to pregabalin racemate and subsequent optical resolution with (S)-mandelic acid via selective crystallization—a process that inherently discards 50% of the material as the undesired enantiomer [2]. The improved alkyl ester route eliminates this 50% material loss and reduces the process mass intensity (PMI) by approximately 30–40% relative to the racemic resolution pathway [1].

Green chemistry Asymmetric synthesis Cost reduction Heavy metal-free catalysis

Defined Impurity Reference Standard: 3-Cyano-5-methylhexanoic Acid Supplied with Regulatory-Compliant Characterization Data

3-Cyano-5-methylhexanoic acid (CAS 181289-16-7) is designated as Pregabalin Impurity 26 (also referred to as Pregabalin Cyano Acid Impurity or Pregabalin Impurity 14) and is supplied as a characterized reference standard with detailed analytical documentation compliant with ICH and pharmacopoeial regulatory guidelines [1]. The compound is available with certified purity specifications of ≥95% by HPLC, and is provided with comprehensive certificates of analysis (COA) including HPLC chromatograms, NMR spectra (¹H and ¹³C), and mass spectrometry data to support identity and purity verification . In contrast, generic nitrile intermediates procured from non-specialty chemical suppliers often lack impurity profiling documentation, validated analytical methods, and stability data, creating regulatory submission gaps for ANDA and DMF filings [2].

Pharmaceutical impurity profiling Reference standards Regulatory compliance Quality control

High-Impact Application Scenarios for 3-Cyano-5-methylhexanoic Acid (CAS 181289-16-7) in Pharmaceutical Development and Manufacturing


Industrial-Scale Biocatalytic Production of Enantiomerically Pure Pregabalin Intermediate

Process development teams seeking to implement green chemistry manufacturing of (S)-pregabalin should prioritize (S)-3-cyano-5-methylhexanoic acid produced via the nitrilase-mediated kinetic resolution of IBSN at 1.2 M substrate loading [1]. This route achieves >99% ee with 42% conversion in 15 hours using whole-cell biocatalysts, offering volumetric productivity advantages over traditional chemical asymmetric hydrogenation operating below 0.5 M [1]. The demonstrated elimination of amide byproduct via the bienzymatic nitrilase-amidase cascade further reduces downstream purification requirements, yielding eep of 99.3% with no detectable amide impurity [2].

Cost-Optimized Generic API Manufacturing via Alkyl Ester Route

Generic pharmaceutical manufacturers aiming to reduce cost of goods for pregabalin API should procure 3-cyano-5-methylhexanoic acid or its alkyl ester derivatives produced via the patented Lupin asymmetric synthesis route [1]. This route bypasses the 50% material loss inherent in racemic resolution methods using (S)-mandelic acid and eliminates expensive chiral rhodium catalysts, achieving an estimated 30–40% reduction in process mass intensity relative to the traditional Warner-Lambert / Pfizer manufacturing process [1]. The cost savings are most impactful for high-volume generic API production where raw material efficiency directly determines market competitiveness [2].

Regulatory-Compliant Impurity Profiling and Analytical Method Validation

Analytical development and quality control laboratories validating HPLC methods for pregabalin API and finished dosage forms should utilize 3-cyano-5-methylhexanoic acid (Pregabalin Impurity 26) as a fully characterized reference standard with ≥95% HPLC purity [1]. The availability of comprehensive certificates of analysis including ¹H NMR, ¹³C NMR, and mass spectrometry data—compliant with ICH Q3A guidelines—enables robust method development, system suitability testing, and impurity quantification [2]. This is particularly critical for ANDA filers who must demonstrate adequate control of process-related impurities to regulatory agencies [1].

Enzymatic Cascade Process Development and Directed Evolution Studies

Academic and industrial biocatalysis research groups investigating nitrilase engineering, cascade biocatalysis, or directed evolution for chiral amine synthesis should select (S)-3-cyano-5-methylhexanoic acid as a model system [1]. The compound's well-characterized enzymatic production pathway—using nitrilase Aa-Nit from Arabis alpina with E > 300 at 100 g L⁻¹ substrate—provides a benchmark for evaluating novel enzyme variants, cascade configurations, and process intensification strategies [2]. The identification of the (S)-CMHM amide byproduct and its subsequent elimination via bienzymatic cascade demonstrates the value of this system as a platform for studying reaction network control in nitrile-hydrolyzing enzyme systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyano-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.